1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid is a complex organic compound featuring a unique structure that combines a piperidine ring with a thieno[3,4-b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common route starts with the preparation of the thieno[3,4-b][1,4]dioxin core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine derivatives and coupling agents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thieno[3,4-b][1,4]dioxin moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thieno[3,4-b][1,4]dioxin moiety can influence electronic properties, making the compound useful in materials science for applications like organic electronics.
Comparison with Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A simpler analog used in the synthesis of conductive polymers.
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: Shares the thieno[3,4-b][1,4]dioxin core but lacks the piperidine ring.
Uniqueness: 1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid is unique due to the combination of the thieno[3,4-b][1,4]dioxin and piperidine structures, which imparts distinct chemical and physical properties. This dual functionality makes it versatile for various applications, from drug design to materials science.
Properties
IUPAC Name |
1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c15-12(14-3-1-8(2-4-14)13(16)17)11-10-9(7-20-11)18-5-6-19-10/h7-8H,1-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRDTHLWXGZYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=C3C(=CS2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.